1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine
Overview
Description
1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine is a chemical compound with the molecular formula C15H24N2O and a molecular weight of 248.37 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound features a piperidine ring substituted with an ethyl group and a 3-methoxybenzyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is reacted with ethyl bromide to introduce the ethyl group.
Formation of Intermediate: The intermediate product is then reacted with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Reaction Conditions: The reactions are usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it serves as a model compound in drug discovery and development to understand the behavior of similar structures.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The 3-methoxybenzyl group enhances the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine can be compared with other similar compounds such as:
1-Ethyl-N-(3-methoxyphenyl)piperidin-4-amine: This compound has a similar structure but lacks the benzyl group, affecting its chemical reactivity and biological activity.
1-Ethyl-N-(3-methoxybenzyl)piperidin-4-ol:
1-Ethyl-N-(3-methoxybenzyl)piperidin-4-carboxamide: The carboxamide group introduces different reactivity and binding characteristics compared to the amine group.
Properties
IUPAC Name |
1-ethyl-N-[(3-methoxyphenyl)methyl]piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-17-9-7-14(8-10-17)16-12-13-5-4-6-15(11-13)18-2/h4-6,11,14,16H,3,7-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETRLMKXLCJKIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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